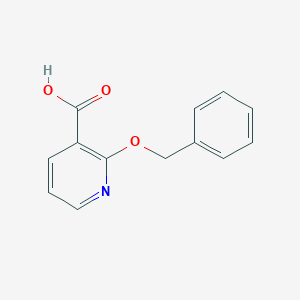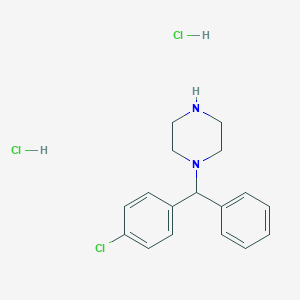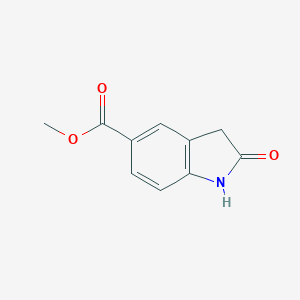
7-溴-1H-苯并咪唑-5-胺
描述
7-Bromo-1H-benzimidazol-5-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
科学研究应用
7-Bromo-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.
作用机制
Target of Action
Benzimidazole compounds, which 7-bromo-1h-benzimidazol-5-amine is a derivative of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles have been reported to interact with dna, specifically binding to the minor groove of the dna molecule and recognizing a specific base sequence . This interaction could lead to changes in the DNA structure and function, potentially influencing the activity of certain genes or proteins.
Biochemical Pathways
These could include pathways related to cell growth and division, immune response, and various metabolic processes .
Pharmacokinetics
Benzimidazole compounds are generally known for their stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole compounds have been associated with a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These effects suggest that 7-Bromo-1H-benzimidazol-5-amine could potentially influence a wide range of cellular processes.
Action Environment
Benzimidazole compounds have been reported to act as corrosion inhibitors, suggesting that they may be stable and effective in a variety of environmental conditions .
生化分析
Biochemical Properties
7-Bromo-1H-benzimidazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 7-Bromo-1H-benzimidazol-5-amine, have been shown to inhibit certain enzymes involved in DNA replication and repair . This interaction is primarily due to the structural similarity of benzimidazole to purine bases, allowing it to bind to enzyme active sites and interfere with their function.
Cellular Effects
The effects of 7-Bromo-1H-benzimidazol-5-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, 7-Bromo-1H-benzimidazol-5-amine has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cell growth.
Molecular Mechanism
At the molecular level, 7-Bromo-1H-benzimidazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with DNA polymerases and topoisomerases, leading to disrupted DNA replication and repair . Furthermore, 7-Bromo-1H-benzimidazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Bromo-1H-benzimidazol-5-amine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 7-Bromo-1H-benzimidazol-5-amine can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 7-Bromo-1H-benzimidazol-5-amine vary with dosage. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, 7-Bromo-1H-benzimidazol-5-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
7-Bromo-1H-benzimidazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of 7-Bromo-1H-benzimidazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments . Its accumulation in certain tissues, such as the liver and kidneys, can lead to localized effects and potential toxicity .
Subcellular Localization
7-Bromo-1H-benzimidazol-5-amine is localized in specific subcellular compartments, where it exerts its activity. This compound can be found in the nucleus, where it interacts with DNA and nuclear proteins, as well as in the cytoplasm, where it affects metabolic enzymes . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of 7-Bromo-1H-benzimidazol-5-amine, directing it to specific organelles and compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-benzimidazol-5-amine typically involves the bromination of 1H-benzimidazole followed by the introduction of an amine group. One common method is the reaction of 1H-benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1H-benzimidazole is then subjected to amination using reagents such as ammonia or amines under controlled conditions .
Industrial Production Methods: Industrial production of 7-Bromo-1H-benzimidazol-5-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are being explored to improve sustainability .
化学反应分析
Types of Reactions: 7-Bromo-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted benzimidazoles
- Oxidized or reduced derivatives
- Coupled products with extended aromatic systems
相似化合物的比较
1H-Benzimidazole: The parent compound without the bromine and amine substitutions.
2-Aminobenzimidazole: Similar structure with an amine group at the 2nd position.
5-Bromo-1H-benzimidazole: Similar structure with a bromine atom at the 5th position.
Uniqueness: 7-Bromo-1H-benzimidazol-5-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
属性
IUPAC Name |
7-bromo-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDKQCFNHFVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303708 | |
| Record name | 7-Bromo-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-73-1 | |
| Record name | 7-Bromo-1H-benzimidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















